molecular formula C16H23NOSi B11847741 Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- CAS No. 516484-49-4

Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-

Cat. No.: B11847741
CAS No.: 516484-49-4
M. Wt: 273.44 g/mol
InChI Key: YYQUZZFRBYNMBP-UHFFFAOYSA-N
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Description

Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- (systematic name) is a substituted cyclohexane derivative featuring a phenyl group at the 4-position and a trimethylsilyloxy (TMS-O) group at the 1-position.

Properties

CAS No.

516484-49-4

Molecular Formula

C16H23NOSi

Molecular Weight

273.44 g/mol

IUPAC Name

4-phenyl-1-trimethylsilyloxycyclohexane-1-carbonitrile

InChI

InChI=1S/C16H23NOSi/c1-19(2,3)18-16(13-17)11-9-15(10-12-16)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3

InChI Key

YYQUZZFRBYNMBP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1(CCC(CC1)C2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then treated with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the trimethylsilyloxy derivative. Finally, the nitrile group is introduced via a dehydration reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Cyclohexanecarbonitrile is utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in:

  • C-C and C-N Bond Formation : The compound can facilitate reactions involving radical chemistry, which is essential for constructing complex molecular architectures. For example, it has been shown to enhance yields in radical additions, such as the reaction of cyclohexyl iodide with acrylonitrile, yielding high purity products .

Biological Studies

The compound serves as a probe in biological research to study enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with various biomolecules, making it useful for:

  • Investigating Enzyme Mechanisms : The nitrile group can act as a hydrogen bond acceptor, influencing enzyme activity and binding interactions.

Agrochemical Applications

Recent patents indicate that cyclohexanecarbonitrile derivatives are being explored for use in agrochemical formulations. The compound can be part of compositions designed to improve drift control during pesticide application, enhancing efficacy while minimizing environmental impact .

Specialty Chemicals Production

In industrial settings, cyclohexanecarbonitrile is valuable for producing specialty chemicals. Its unique reactivity allows for:

  • Synthesis of Functionalized Derivatives : The compound can undergo various transformations leading to substituted derivatives that are useful in different chemical processes.

Data Tables

Application AreaDescriptionExamples/Case Studies
Organic SynthesisIntermediate for complex molecule synthesisRadical addition reactions
Biological StudiesProbe for studying enzyme-catalyzed reactionsInteraction studies with biomolecules
AgrochemicalsComponent in formulations for improved pesticide applicationDrift-reducing formulations
Specialty ChemicalsProduction of functionalized derivativesSynthesis processes in industry

Case Studies

  • Radical Chemistry : Research by Giese et al. demonstrated that using cyclohexanecarbonitrile in radical reactions significantly improved yields compared to traditional methods, showcasing its potential in synthetic organic chemistry .
  • Agrochemical Formulations : A patent describes the development of agrochemical compositions incorporating cyclohexanecarbonitrile derivatives that enhance application efficiency while reducing environmental drift during spraying .
  • Biological Pathway Investigation : The compound's ability to modulate enzyme activity has been explored in studies examining its interaction with specific biological targets, providing insights into metabolic pathways and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions, while the nitrile group can act as a hydrogen bond acceptor. The trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of the target compound and its analogs:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties (if available) Reference
Cyclohexanecarbonitrile, 4-phenyl-1-[(TMS)oxy]- 4-phenyl, 1-(TMS-O) Not provided Not provided Not available N/A
Benzeneacetonitrile, 3,4-dichloro-α-[(TMS)oxy]- (95392-03-3) 3,4-dichlorophenyl, α-(TMS-O) C₁₁H₁₃Cl₂NOSi 290.21 Not available
Cyclohexanecarbonitrile, 2-ethyl-1-[(TMS)oxy]-, (1R,2R)-rel- (804563-35-7) 2-ethyl, 1-(TMS-O), stereospecific (1R,2R) C₁₂H₂₃NOSi 241.40 Not available
Cyclohexanecarbonitrile, 3-(1H-indol-3-yl)-1-[(TMS)oxy]- (439117-76-7) 3-indolyl, 1-(TMS-O) C₁₈H₂₄N₂OSi 312.48 Not available
Cyclohexanecarbonitrile, 1-(4-methoxyphenyl)- (36263-51-1) 1-(4-methoxyphenyl) C₁₄H₁₇NO 215.29 Density: 1.0778 g/cm³; B.P.: 176–179°C (2 torr); M.P.: 40–45°C
Key Observations:

Trimethylsilyloxy (TMS-O) Group: The TMS-O moiety is a common feature in compounds like 95392-03-3, 804563-35-7, and 439117-76-2. This group enhances steric bulk and may improve thermal stability or solubility in nonpolar solvents compared to hydroxylated analogs .

Aromatic Substituents : The 4-phenyl group in the target compound contrasts with the 3,4-dichlorophenyl (95392-03-3) and 4-methoxyphenyl (36263-51-1) groups. Electron-withdrawing substituents (e.g., Cl in 95392-03-3) may reduce electron density at the nitrile group, affecting reactivity in nucleophilic additions .

Stereochemical Complexity : The (1R,2R)-rel- configuration in 804563-35-7 highlights the role of stereochemistry in modulating biological activity or crystallization behavior, a factor that may also apply to the target compound .

Biological Activity

Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H15NOSi
  • Molecular Weight : 233.34 g/mol
  • CAS Number : 12012251

The biological activity of Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Notably, it has been studied for its role as an inhibitor of Rho-kinase, which is implicated in several cardiovascular and neurological disorders.

Rho-Kinase Inhibition

Rho-kinase (ROCK) plays a crucial role in regulating smooth muscle contraction and cell migration. Inhibition of ROCK has therapeutic potential in treating conditions such as hypertension, heart failure, and neurological disorders. Studies indicate that compounds similar to Cyclohexanecarbonitrile can effectively inhibit ROCK activity, leading to reduced vascular resistance and improved blood flow .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-:

Activity Effect Reference
Rho-Kinase InhibitionDecreased phosphorylation of myosin light chain
Antioxidant ActivityReduction in oxidative stress markers
Neuroprotective EffectsProtection against neuronal degeneration

Cardiovascular Applications

A study highlighted the use of Rho-kinase inhibitors in managing pulmonary hypertension. Cyclohexanecarbonitrile was shown to lower pulmonary arterial pressure in animal models, suggesting its potential utility in treating this condition .

Neurological Implications

Research has also indicated that compounds with similar structures exhibit neuroprotective properties. In vitro studies demonstrated that Cyclohexanecarbonitrile could protect neuronal cells from apoptosis induced by oxidative stress . This finding opens avenues for its application in neurodegenerative diseases such as Alzheimer’s.

Safety and Toxicity

Despite its promising biological activities, safety assessments are critical. Preliminary toxicity studies suggest that while Cyclohexanecarbonitrile exhibits some harmful effects upon inhalation or skin contact, further detailed toxicological evaluations are necessary to establish safe usage parameters .

Q & A

Basic: What are the standard synthetic routes for Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-?

Methodological Answer:
The synthesis typically involves two key steps: (1) introduction of the nitrile group at the cyclohexane core and (2) silylation of the hydroxyl group.

  • Nitrile Formation : A cyclohexanone precursor (e.g., 4-phenylcyclohexanone) can undergo nucleophilic substitution with a cyanide source (e.g., KCN or TMSCN) under acidic conditions to form the carbonitrile moiety .
  • Silylation : The hydroxyl group at position 1 is protected using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole or pyridine) to yield the trimethylsilyloxy derivative .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC is recommended to isolate the product, followed by characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and mass spectrometry .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:
Structural elucidation relies on complementary analytical techniques:

  • Spectroscopy : 1H^{1}\text{H} NMR identifies protons adjacent to the nitrile and silyloxy groups (e.g., deshielded protons at δ 1.8–2.5 ppm for cyclohexane ring strain). IR confirms the nitrile stretch (~2240 cm1^{-1}) and silyl ether (Si-O-C, ~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+) at m/z 299.18 (calculated for C16_{16}H21_{21}NOSi) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms the spatial arrangement of the phenyl and silyloxy groups .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:
Contradictions often arise from dynamic conformational changes or impurities. Strategies include:

  • Variable-Temperature NMR : To detect rotational barriers in the cyclohexane ring or silyloxy group .
  • 2D NMR Techniques : HSQC and HMBC correlations map 1H^{1}\text{H}-13C^{13}\text{C} connectivity, distinguishing between regioisomers .
  • Isotopic Labeling : 15N^{15}\text{N}-labeled nitrile or deuterated solvents can clarify ambiguous signals .
  • Cross-Validation : Compare data with computational predictions (DFT-optimized structures and NMR chemical shift calculations) .

Advanced: What is the role of the trimethylsilyloxy group in modulating reactivity?

Methodological Answer:
The trimethylsilyloxy (TMS-O) group serves dual roles:

  • Steric Protection : Shields the hydroxyl oxygen from undesired nucleophilic attacks or oxidation during synthesis .
  • Directing Effects : In electrophilic aromatic substitution, the TMS-O group can act as a meta-director due to its electron-withdrawing nature, influencing regioselectivity in further functionalization .
  • Stability Enhancement : Improves thermal stability compared to free hydroxyl derivatives, as evidenced by TGA data showing decomposition above 200°C .

Advanced: What experimental designs are recommended for studying its stability under varying conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds. Complement with DSC to detect phase transitions .
  • Hydrolytic Stability : Expose the compound to buffered solutions (pH 1–13) at 25–60°C, monitoring degradation via HPLC-UV at 254 nm .
  • Light Sensitivity : Accelerated photostability testing (ICH Q1B guidelines) using UV/visible light chambers, with LC-MS to identify photodegradants .

Advanced: How can computational methods predict its reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for silylation or nitrile formation. Calculate Fukui indices to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction pathways, focusing on the solvation of the silyloxy group .
  • Docking Studies : If investigating biological activity, dock the compound into enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .

Basic: What precautions are critical when handling this compound?

Methodological Answer:

  • Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis of the silyloxy group. Use desiccants to avoid moisture .
  • Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to potential irritancy of the nitrile group. Avoid contact with strong acids/bases to prevent toxic HCN release .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Standardized Assays : Replicate studies using uniform cell lines (e.g., HEK293 or HepG2) and controls. Validate purity via NMR (>95%) before biological testing .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may contribute to conflicting activity results .
  • Dose-Response Curves : Perform EC50_{50}/IC50_{50} measurements in triplicate to assess reproducibility .

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